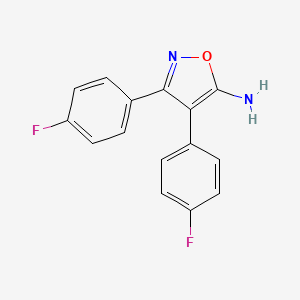

Bis(4-fluorophenyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3,4-bis(4-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXCLFZYRVKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Oxazole Derivatives with Fluorophenyl Substituents

The synthesis of oxazole derivatives such as Bis(4-fluorophenyl)-1,2-oxazol-5-amine generally involves:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of fluorophenyl groups through aromatic substitution or coupling reactions.

- Amination at the 5-position through nucleophilic substitution or reduction steps.

The key challenge is to efficiently construct the oxazole core while maintaining the integrity of fluorine substituents on the phenyl rings.

Preparation Routes Based on Published Research

Route via Diaziglyoxime and Isocyanates (Tandem Staudinger/Aza-Wittig Reaction)

A recent study presents a scalable and efficient method to prepare bis-1,2,4-oxadiazole derivatives with diamino functionalities, which can be adapted to related oxazole derivatives like this compound. The method involves:

- Starting from diaziglyoxime (compound 1), reacting with aromatic isocyanates (including fluorophenyl isocyanates) in chloroform at room temperature to form diazioxalimides (compound 2) in high yields (typically >70%).

- Diazioxalimides are then treated with triphenylphosphine (Ph3P) in anhydrous toluene, initially at room temperature and then heated to 115°C for several hours to induce cyclization and formation of the oxazole ring with diamino substitution.

- The reaction yields the target diamino bis-oxazole derivatives in 45-89% yield after purification by silica gel chromatography.

Table 1: Key Reaction Conditions and Yields for Diaziglyoxime Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diaziglyoxime + Isocyanate | Chloroform, RT, 4 h | 70-90 | Formation of diazioxalimides |

| Diazioxalimides + Ph3P | Toluene, RT 2-3 h, then 115°C 6 h | 45-89 | Cyclization to bis-oxazole |

| One-pot alternative | Ph3P + Isocyanate, toluene, 115°C 10 h | 53-71 | One-pot synthesis approach |

This method is notable for its scalability and efficiency, allowing diverse aromatic isocyanates including 4-fluorophenyl derivatives to be incorporated.

Route via Acyl Chloride and Aminoacetophenone Hydrochloride

Another synthetic approach involves:

- Preparation of 4-fluoro-ω-aminoacetophenone hydrochloride from 4-fluoroacetophenone via bromination and subsequent reaction with hexamethylenetetramine, followed by acid hydrolysis.

- Conversion of 2-(5-phenyl-oxazol-2-yl)benzoic acid to its acid chloride by refluxing with thionyl chloride.

- Reaction of the acid chloride with 4-fluoro-ω-aminoacetophenone hydrochloride in aqueous medium, basified to pH ~9, to form an intermediate amide.

- Treatment of the intermediate with concentrated sulfuric acid at room temperature for 7 hours to induce cyclization and formation of the this compound product.

- The product is isolated by filtration and recrystallization from hexane with yields around 60%.

Table 2: Stepwise Synthesis from Acid Chloride Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 4-fluoroacetophenone | Br2 in ethanol, 30-40°C | 88 | Formation of 4-F-ω-Br-acetophenone |

| Amination to 4-F-ω-aminoacetophenone | Hexamethylenetetramine, chloroform, HCl/EtOH | 83 | Formation of aminoacetophenone salt |

| Acid chloride formation | Thionyl chloride, reflux 2 h | Quant. | Preparation of acid chloride |

| Coupling with aminoacetophenone salt | Water, pH ~9, stirring 1 h | - | Formation of amide intermediate |

| Cyclization | Concentrated H2SO4, RT, 7 h | 60 | Formation of oxazole derivative |

This method is well-documented for preparing fluorophenyl-substituted oxazoles and provides a direct route to the target compound with moderate yield.

Comparative Analysis of Preparation Methods

| Feature | Diaziglyoxime & Isocyanate Route | Acid Chloride & Aminoacetophenone Route |

|---|---|---|

| Starting Materials | Diaziglyoxime, aromatic isocyanates | 4-fluoroacetophenone derivatives |

| Reaction Type | Tandem Staudinger/aza-Wittig, cyclization | Bromination, amination, acylation, cyclization |

| Reaction Conditions | Mild (RT to 115°C), organic solvents | Reflux, acidic medium (H2SO4), aqueous phase |

| Yield Range | 45-89% (stepwise), 53-71% (one-pot) | ~60% overall |

| Scalability | High, suitable for diverse aromatic groups | Moderate, multi-step with purification |

| Purification | Silica gel chromatography, recrystallization | Filtration, recrystallization |

| Suitability for Fluorophenyl | Good, fluorinated isocyanates used | Good, fluorinated acetophenone derivatives |

Research Findings and Notes

- The diaziglyoxime route offers a versatile and efficient synthetic strategy, particularly suitable for introducing various aromatic substituents including fluorophenyl groups, with good to excellent yields and scalability.

- The acid chloride route, although involving more steps, provides a well-established method to prepare fluorophenyl-substituted oxazoles with reliable yields and crystalline products suitable for structural characterization.

- Both methods require careful control of reaction conditions to preserve the fluorine substituents and avoid side reactions.

- Purification typically involves silica gel chromatography or recrystallization from non-polar solvents like hexane to obtain analytically pure compounds.

- The tandem Staudinger/aza-Wittig reaction mechanism involves formation of iminophosphorane intermediates and intramolecular cyclization, which is a key step for ring closure in the diaziglyoxime route.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diaziglyoxime + Isocyanate | Diaziglyoxime + isocyanate → diazioxalimide → Ph3P cyclization | 45-89 | Scalable, efficient, versatile | Requires Ph3P, inert atmosphere |

| Acid Chloride + Aminoacetophenone | Bromination → amination → acid chloride formation → coupling → cyclization | ~60 | Direct, crystalline product | Multi-step, acidic conditions |

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxazole derivatives with various oxidation states.

Reduction: Amine derivatives with reduced oxazole rings.

Substitution: Phenyl rings substituted with different functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

Chemistry

Bis(4-fluorophenyl)-1,2-oxazol-5-amine serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. It can participate in reactions such as nucleophilic substitutions and cycloadditions, leading to the formation of diverse derivatives with tailored properties.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the presence of fluorine atoms enhances its biological efficacy by increasing lipophilicity and improving binding affinity to biological targets.

Antimicrobial Activity :

Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity :

In vitro assays reveal that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptotic pathways, which has been confirmed through flow cytometry analysis showing increased apoptosis rates in treated cells.

Medicine

The compound is explored as a potential pharmaceutical intermediate , particularly in drug development aimed at treating infections and cancer. Its structural characteristics allow it to mimic other pharmacologically active compounds, enhancing its utility in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymers can lead to materials with enhanced performance characteristics suitable for various technological applications.

Antimicrobial Studies

A comprehensive screening revealed that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli , with MIC values indicating effective inhibition compared to established antibiotics.

Cytotoxicity Assays

In cytotoxicity assays on human cancer cell lines (MCF-7 and HeLa), the compound exhibited IC50 values in the micromolar range. Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates compared to control groups.

Data Summary Table

| Biological Activity | Cell Line / Pathogen | IC50 / MIC Value | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | < 10 µg/mL | Cell wall synthesis inhibition |

| Antibacterial | Escherichia coli | < 10 µg/mL | Cell wall synthesis inhibition |

| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |

| Anticancer | HeLa | 20 µM | Induction of apoptosis |

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

- Structure : Replaces one 4-fluorophenyl group with a phenyl ring.

- Molecular Formula : C₁₅H₁₂FN₂O (vs. C₁₅H₁₁F₂N₂O for the target compound).

- Key Differences: Reduced electronegativity due to the absence of a second fluorine substituent.

- Implications : Higher lipophilicity in the target compound due to fluorine’s electronegativity, which may influence solubility and binding affinity in biological systems .

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

- Structure : Combines a 1,2,4-oxadiazole and a triazole ring, with a 4-fluorophenyl group.

- Key Differences :

- The oxadiazole ring is more electron-deficient than oxazole, altering reactivity in nucleophilic or electrophilic reactions.

- The triazole moiety introduces additional hydrogen-bonding sites (amine groups), enhancing intermolecular interactions.

- Implications : Greater thermal stability due to the oxadiazole ring, but reduced solubility in polar solvents compared to the target compound’s oxazole core .

Steric and Geometric Effects

1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene

- Structure : Acenaphthene core with 4-fluorophenyl, hydroxy, and methoxy substituents.

- Key Differences: The acenaphthene core creates a rigid, planar structure, whereas the oxazole ring in the target compound allows partial flexibility. Steric repulsion between 4-fluorophenyl groups and the macrocycle induces nonplanar geometry, as observed in porphyrin analogs .

- Implications: The target compound’s nonplanarity (due to fluorophenyl groups) may reduce crystallization efficiency but improve solubility in organic solvents .

Hydrogen Bonding and Molecular Packing

- Bis(4-fluorophenyl)-1,2-oxazol-5-amine : The amine group enables hydrogen bonding, but steric hindrance from fluorophenyl groups may limit intermolecular interactions.

- Comparison with 1,2-Bis(4-fluorophenyl)-acenaphthene Derivative : The latter forms intramolecular O–H⋯O hydrogen bonds and centrosymmetric dimers via C–H⋯O interactions. In contrast, the oxazole-based compound likely forms weaker C–H⋯F or C–H⋯N bonds, resulting in less stable crystal packing .

Physicochemical Properties

- Analysis : The tert-butyl group in the triazole derivative increases hydrophobicity (higher LogP), making it more membrane-permeable but less water-soluble than the target compound .

Biological Activity

Bis(4-fluorophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

This compound is characterized by its oxazole ring and two para-fluorophenyl groups. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties. Notably, compounds containing the oxazole moiety have shown diverse biological activities, including antitumor effects.

Anticancer Activity

Recent research highlights the anticancer potential of oxazole derivatives. For instance:

- In vitro Studies : this compound demonstrated significant cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be within the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The presence of fluorine substituents on the phenyl rings has been shown to enhance the biological activity of oxazole derivatives. The electron-withdrawing nature of fluorine increases the electrophilicity of the compound, potentially improving interactions with biological targets such as enzymes involved in cancer cell proliferation .

Case Study 1: Antitumor Efficacy

In a study conducted by Kumar et al., various oxazole derivatives were synthesized and tested for their anticancer activity. Among these, this compound exhibited one of the highest potencies against MCF-7 cells with an IC50 value significantly lower than many other tested compounds .

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis in cancer cells. Western blot analyses revealed that treatment with this compound leads to increased expression of pro-apoptotic proteins such as p53 and caspase activation .

Q & A

Q. What are the recommended synthetic routes for preparing Bis(4-fluorophenyl)-1,2-oxazol-5-amine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions or substitution of pre-oxidized intermediates. Key steps include:

- Oxidation : Use oxidizing agents like m-chloroperbenzoic acid (MCPBA) to form oxazole rings from thioether precursors .

- Substitution : Introduce fluorophenyl groups via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Vary reaction temperature (80–120°C) and catalyst (e.g., Pd for cross-coupling) to improve yield.

Critical Parameters Table:

| Step | Reagents/Conditions | Yield Influence Factors |

|---|---|---|

| Oxidation | MCPBA, H₂O₂ | Solvent polarity, temperature |

| Substitution | 4-fluorophenylboronic acid, Pd | Catalyst loading, reaction time |

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹⁹F NMR and ¹H/¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if crystals are obtainable) .

Reporting Standards:

Follow IUPAC guidelines for data transparency, including solvent peaks in NMR and retention times in HPLC .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be systematically analyzed?

Methodological Answer: Resolve contradictions through:

- Assay Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Dose-Response Curves : Test multiple concentrations to identify EC₅₀/IC₅₀ values and rule out false positives .

- Control Groups : Include positive/negative controls (e.g., known inhibitors) to contextualize activity .

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance of observed differences .

Example Workflow:

Repeat assays under identical conditions.

Cross-validate using orthogonal methods (e.g., fluorescence vs. colorimetric assays).

Use cheminformatics tools (e.g., molecular docking) to hypothesize mechanism .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

Methodological Answer: Design studies based on Project INCHEMBIOL’s framework :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ=254 nm) and acidic/alkaline buffers (pH 3–9) to simulate environmental breakdown.

- Biodegradation : Use OECD 301B tests with activated sludge to measure microbial degradation rates.

- Analytical Tracking : Quantify degradation products via LC-MS/MS and compare to reference standards .

Key Metrics Table:

| Parameter | Method | Environmental Relevance |

|---|---|---|

| Half-life (t₁/₂) | Hydrolysis kinetics at pH 7 | Predicts persistence in water |

| Log Kow | Shake-flask method | Estimates bioaccumulation risk |

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Methodological Answer:

- Analog Synthesis : Replace fluorophenyl groups with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) to probe electronic effects .

- Lipophilicity Modulation : Introduce alkyl chains or polar groups to alter Log P values and assess membrane permeability .

- High-Throughput Screening (HTS) : Test libraries of derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Analysis:

Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.